トラメトル

概要

説明

Tramadol is a strong pain medication used to treat moderate to severe pain that is not being relieved by other types of pain medicines . It is a synthetic opioid and acts in the brain and spine (central nervous system) to reduce the amount of pain you feel . The extended-release form of tramadol is for around-the-clock treatment of pain .

Synthesis Analysis

Tramadol has recently been isolated from the roots and bark of Nauclea latifolia . A plausible biosynthetic pathway has been proposed and the product–precursor relationship has been probed by 13C position-specific isotope analysis .

Molecular Structure Analysis

Tramadol has a molecular formula of C16H25NO2 . Its average mass is 263.375 Da and its monoisotopic mass is 263.188538 Da .

Chemical Reactions Analysis

Tramadol poisoning can affect multiple organ systems: gastrointestinal, central nervous system (seizure, CNS depression, low-grade coma, anxiety, and over time anoxic brain damage), cardiovascular system (palpitation, mild hypertension to life-threatening complications such as cardiopulmonary arrest), respiratory system, renal system (renal failure with higher doses of tramadol intoxication), musculoskeletal system (rhabdomyolysis), endocrine system (hypoglycemia), as well as, cause serotonin syndrome .

Physical And Chemical Properties Analysis

Tramadol has a melting point of 180 to 181 °C (356 to 358 °F) . It has a bioavailability of 70–75% (by mouth), 77% (rectal), 100% (IM) . It is metabolized in the liver via demethylation and glucuronidation via CYP2D6 & CYP3A4 .

科学的研究の応用

疼痛管理

トラメトルは中枢性鎮痛薬であり、癌性疼痛と非癌性疼痛の両方の治療に一般的に使用されます {svg_1}. これは、オピオイドμ1受容体アゴニストおよびモノアミン再取り込み阻害剤として作用します {svg_2}そのため、神経障害性疾患に関連する複雑な痛みを効果的に治療できます {svg_3}.

トラマドールの毒性の治療

トラメトルは、トラマドールの毒性の治療における役割について研究されています。 トラマドールの中毒は、複数の臓器系に影響を与える可能性があり、トラメトルはこれらの影響を軽減することが示されています {svg_4}.

薬理遺伝学研究

トラメトルは、さまざまな化合物の代謝を予測するための薬理遺伝学研究で使用されてきました。 トラマドールのADME-Rの経路駆動予測モデルを評価して、トラメトルを分類できる特徴を特定しました {svg_5}.

抗うつ効果

トラメトルは、セロトニンおよびノルアドレナリンのシナプス再取り込み、ならびに5-HT2およびNMDA受容体に対する阻害効果があります {svg_6}. これは、うつ病と不安の治療における治療の可能性を示唆しています {svg_7}.

真菌代謝産物

トラメトルは、真菌Trametes sp. IVP-F640およびBjerkandera sp. BOS55 {svg_8}の代謝産物です。 これは、菌学および天然物化学の分野における潜在的な用途を示唆しています {svg_9}.

歯科手術

トラメトルは、手術中の疼痛管理のために歯科手術で使用されてきました。 研究では、下顎智歯手術における手術中の疼痛管理のための、トラマドールの経静脈投与または粘膜内浸潤の有効性と安全性が評価されました {svg_10}.

抗不妊薬

トラメトルを含むエゾウコギ抽出物は、雄性ラットにおける長期のトラマドールの投与後の抗不妊薬としての役割について研究されています {svg_11}.

さまざまな疾患の治療

エゾウコギ(EbM)は、トラメトルを含むよく知られた中国のハーブであり、骨粗鬆症、不妊症、勃起不全、記憶喪失、老齢性機能障害、心臓血管疾患などのさまざまな病気を治療するために広く使用されてきました {svg_12}.

作用機序

The analgesic properties of Tramadol can be attributed to norepinephrine and serotonin reuptake blockade in the CNS, which inhibits pain transmission in the spinal cord . The (+) enantiomer has higher affinity for the OP3 receptor and preferentially inhibits serotonin uptake and enhances serotonin release .

Safety and Hazards

Tramadol can slow or stop your breathing, and may be habit-forming . Misuse of this medicine can cause addiction, overdose, or death, especially in a child or other person using the medicine without a prescription . Tramadol should not be given to a child younger than 12 years old, or anyone younger than 18 years old who recently had surgery to remove the tonsils or adenoids .

将来の方向性

With the increasing popularity of tramadol, physicians must be aware of its adverse effects, substantial abuse potential, and drug interactions, to weigh its risk–benefit ratio for pain management . Alternative therapies might be considered in patients with a previous overdose history to reduce risks for adverse outcomes .

生化学分析

Biochemical Properties

Trametol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the opioid μ1 receptor, where it mimics the action of endogenous opioids, leading to pain relief . Additionally, Trametol inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic effects . The compound’s interaction with these neurotransmitters and receptors is crucial for its pain-relieving properties.

Cellular Effects

Trametol influences various types of cells and cellular processes. It affects cell signaling pathways by modulating the activity of opioid receptors and monoamine transporters . This modulation leads to changes in gene expression and cellular metabolism, ultimately resulting in pain relief. Trametol’s impact on cell function includes alterations in neurotransmitter release and receptor sensitivity, which are essential for its analgesic effects.

Molecular Mechanism

The molecular mechanism of Trametol involves its binding interactions with opioid receptors and monoamine transporters. By acting as an agonist at the opioid μ1 receptor, Trametol activates intracellular signaling pathways that inhibit pain transmission . Additionally, its inhibition of serotonin and norepinephrine reuptake enhances the availability of these neurotransmitters in the synaptic cleft, further contributing to its analgesic effects . These combined actions at the molecular level are responsible for Trametol’s efficacy in pain management.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trametol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Trametol maintains its analgesic properties over extended periods, although its efficacy may decrease with prolonged use due to tolerance development . Additionally, Trametol’s stability in various formulations ensures its consistent performance in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Trametol vary with different dosages in animal models. At therapeutic doses, Trametol effectively reduces pain without significant adverse effects . At higher doses, it can cause toxic effects, including respiratory depression and central nervous system depression . These threshold effects highlight the importance of careful dosage management to avoid potential toxicity while maximizing analgesic benefits.

Metabolic Pathways

Trametol is involved in several metabolic pathways, primarily in the liver. It undergoes extensive metabolism by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, resulting in the formation of active metabolites . These metabolites contribute to Trametol’s analgesic effects and are further processed by conjugation reactions before excretion. The interaction of Trametol with these enzymes and cofactors is crucial for its pharmacokinetics and overall efficacy.

Transport and Distribution

Trametol is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier to exert its central analgesic effects . Additionally, Trametol interacts with transporters and binding proteins that facilitate its distribution to target tissues. The compound’s localization and accumulation in specific tissues are essential for its therapeutic action and duration of effect.

Subcellular Localization

The subcellular localization of Trametol influences its activity and function. Trametol is primarily localized in the cytoplasm and interacts with intracellular receptors and transporters . Post-translational modifications and targeting signals direct Trametol to specific compartments, ensuring its effective action at the cellular level. These localization mechanisms are vital for Trametol’s analgesic properties and overall efficacy.

特性

IUPAC Name |

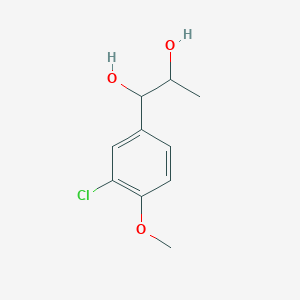

1-(3-chloro-4-methoxyphenyl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6,10,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXJGOGDICMETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)OC)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of Trametol?

A1: (1R,2S)-1-(3′-Chloro-4′-methoxyphenyl)-1,2- propanediol, also known as Trametol, is a chlorinated p-anisylpropanoid metabolite. [] Its structure consists of a propane-1,2-diol backbone with a 3′-chloro-4′-methoxyphenyl group attached to the first carbon. []

Q2: How is Trametol synthesized in the laboratory?

A2: Trametol can be synthesized employing Sharpless asymmetric dihydroxylation as the key step. [] This method provides a reliable route to obtain the desired (1R,2S)-isomer of the molecule.

Q3: What is significant about the discovery of Trametol in Bjerkandera species?

A3: The production of Trametol by Bjerkandera sp. BOS55 was a novel finding. [] This discovery highlights the potential of exploring various Bjerkandera species for the production of bioactive compounds like Trametol. Moreover, this finding also revealed the presence of a structurally similar metabolite, erythro-1-(3′,5′-dichloro-4′-methoxyphenyl)-1, 2-propanediol, in these fungal species. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。